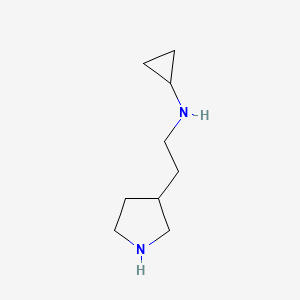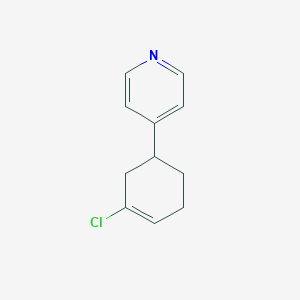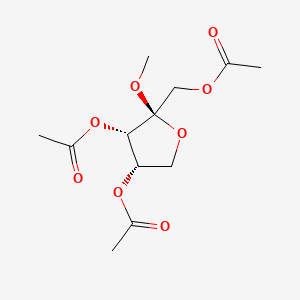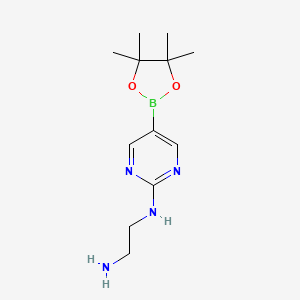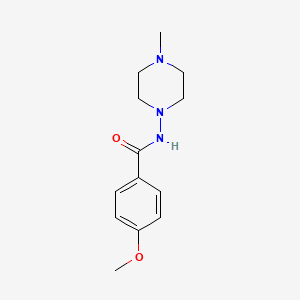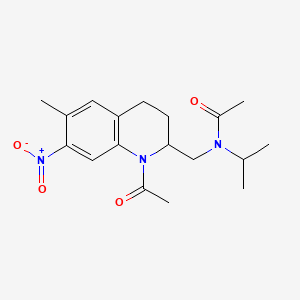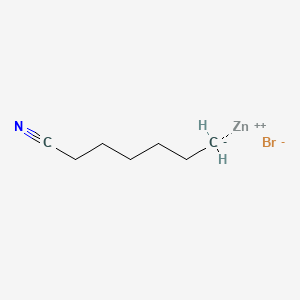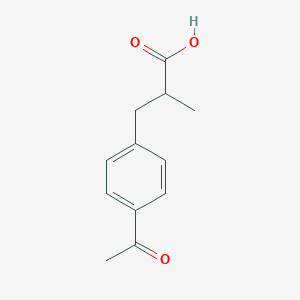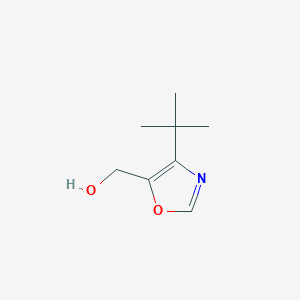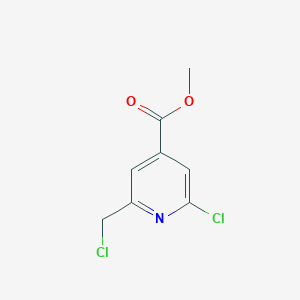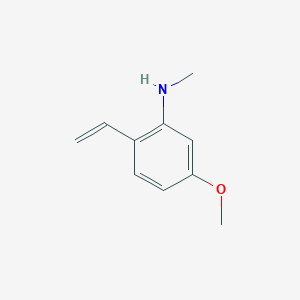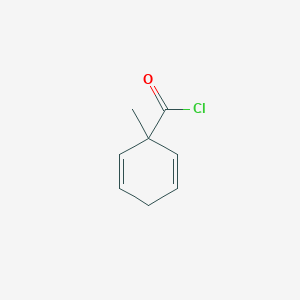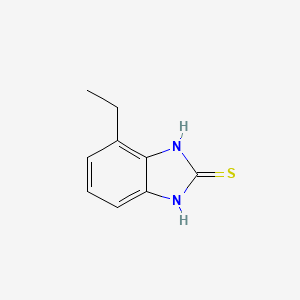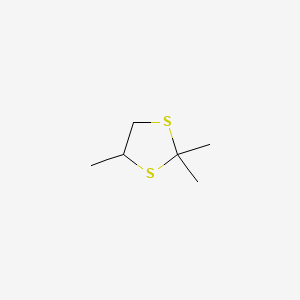
2,2,4-Trimethyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a heterocyclic compound containing two sulfur atoms and is known for its distinctive structure and reactivity.
Vorbereitungsmethoden
2,2,4-Trimethyl-1,3-dithiolane can be synthesized through the cyclization of 1,2-propanedithiol with acetone under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2,2,4-Trimethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield thiols.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,3-dithiolane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to form stable thioacetal linkages.
Industry: It is used as an extractant and complexing agent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-1,3-dithiolane involves its ability to form stable thioacetal linkages with carbonyl compounds. This reactivity is facilitated by the presence of the two sulfur atoms, which can interact with electrophilic centers in other molecules . The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-1,3-dithiolane can be compared with other similar compounds such as:
1,3-Dithianes: These compounds also contain two sulfur atoms in a six-membered ring but differ in their reactivity and stability.
1,3-Dioxolanes: These compounds contain oxygen atoms instead of sulfur and have different chemical properties and applications.
1,2-Dithiolanes: These compounds have a five-membered ring structure and exhibit different reactivity due to the geometric constraints imposed by the ring.
This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5862-53-3 |
|---|---|
Molekularformel |
C6H12S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
CRVLTUAGMFKJEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSC(S1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


